2-脱羧甲基-2-羧基异氧杂环丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related carboxymethyl derivatives involves various procedures and slurry media, such as ethanol/toluene and 2-propanol, highlighting different activation methods and the influence of the slurry medium on the degree of substitution (DS) and substitution patterns. Techniques such as etherification reactions and photoredox catalysis have been utilized for synthesizing carboxymethylated derivatives, offering insights into mild and efficient synthesis pathways (Petzold, Schwikal, & Heinze, 2006; Cassani, Bergonzini, & Wallentin, 2014).

Molecular Structure Analysis

Analytical techniques such as 1H NMR spectroscopy and HPLC, alongside computational studies, have been instrumental in elucidating the molecular structure of carboxymethyl derivatives. These studies provide valuable information on the geometric and electric changes during the decarboxylation process, revealing insights into the optimized geometrical structure and the interaction between different molecular groups (Nakajima et al., 1993).

Chemical Reactions and Properties

Photocatalytic decarboxylative reduction and visible-light-induced radical decarboxylative functionalization are significant chemical reactions associated with carboxylic acids and their derivatives. These reactions facilitate the creation of CC and CX bonds under mild conditions, showcasing the functional-group tolerance and the versatility of carboxylic acids as starting materials for synthesizing high-value chemicals (Xuan, Zhang, & Xiao, 2015; Schwarz & König, 2018).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of 2-Decarboxymethyl-2-carboxy Isoxepac, such as reactivity, stability, and the ability to form complexes with various ligands, are crucial for understanding its potential applications. Research on carboxymethyl derivatives has explored their catalytic activities, interactions with metals, and complex formation capabilities, providing insights into their versatility and functionalization potential (Gharah, Drew, & Bhattacharyya, 2009; Green et al., 1990).

科学研究应用

羧甲基衍生物的生物医学应用

羧甲基壳聚糖是壳聚糖通过添加羧甲基而增强的一种衍生物,展示了化学改性天然化合物的巨大潜力。与它的母体分子壳聚糖相比,它具有更好的溶解性、生物相容性和生物学特性,使其成为各种生物医学应用的主要候选者。这些应用包括用于伤口愈合的水凝胶、用于组织工程的生物材料、药物递送系统、生物成像、生物传感器和基因治疗应用。羧甲基壳聚糖对绿色化学的贡献突出了其作为生物材料的环保性和可持续性 (Upadhyaya、Singh、Agarwal和Tewari,2013)。

羧酸的液-液萃取

通过液-液萃取(LLX)从水流中回收羧酸在绿色化学和可持续性方面至关重要。这一过程与通过发酵产生的羧酸的分离特别相关,这些羧酸是生物基塑料的关键中间体。包括离子液体在内的新溶剂的开发提高了LLX工艺的效率。这些进步不仅有助于羧酸的可持续生产,还为其在可生物降解材料和化学品生产中的应用开辟了新途径 (Sprakel和Schuur,2019)。

羧酸的生物等排体

新型羧酸生物等排体的探索一直是一个重要的研究领域,其驱动力是需要克服与含羧酸药物相关的局限性,例如毒性、代谢不稳定性和膜渗透性差。已经开发出新型生物等排体来改善这些化合物的药理学特征,突出了药物设计中的持续创新以及具有增强疗效和安全性特征的新型治疗剂的潜力 (Horgan和O'Sullivan,2021)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Decarboxymethyl-2-carboxy Isoxepac involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-Carboxy Isoxepac", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic anhydride", "Sodium acetate", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-Carboxy Isoxepac is reacted with methanol and sodium hydroxide to form 2-Methoxy-2-carboxy Isoxepac.", "Step 2: 2-Methoxy-2-carboxy Isoxepac is reduced with sodium borohydride in the presence of acetic anhydride to form 2-Methoxy-2-carboxy Isoxepac methyl ester.", "Step 3: 2-Methoxy-2-carboxy Isoxepac methyl ester is hydrolyzed with sodium hydroxide to form 2-Carboxy-2-methoxy Isoxepac.", "Step 4: 2-Carboxy-2-methoxy Isoxepac is reacted with hydrochloric acid to form 2-Decarboxymethyl-2-carboxy Isoxepac.", "Step 5: 2-Decarboxymethyl-2-carboxy Isoxepac is purified by extraction with ethyl acetate and washing with sodium bicarbonate and water." ] } | |

CAS 编号 |

66801-40-9 |

产品名称 |

2-Decarboxymethyl-2-carboxy Isoxepac |

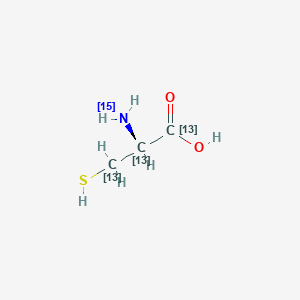

分子式 |

C₁₅H₁₀O₄ |

分子量 |

254.24 |

同义词 |

6,11-Dihydro-11-oxo-dibenz[b,e]oxepin-2-carboxylic Acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)